molecular formula C14H20BrFN2O B8166731 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine

Cat. No.: B8166731
M. Wt: 331.22 g/mol
InChI Key: VKOCRWZKYLWRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromo and fluoro substituent on the phenoxy group, which is linked to a propyl chain attached to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 1-bromo-3-chloropropane.

    Formation of Intermediate: The 4-bromo-2-fluorophenol undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane to form 3-(4-bromo-2-fluorophenoxy)propane.

    Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Substitution Reactions: The fluoro substituent can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products will vary based on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
  • 1-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine

Comparison: 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine is unique due to the presence of the methylpiperazine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2O/c1-17-6-8-18(9-7-17)5-2-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOCRWZKYLWRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.